2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid
Description
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The spirocyclic core of the molecule imparts significant rigidity and stability, making it an interesting subject for various scientific studies.
Properties
Molecular Formula |
C22H20N2O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl]acetic acid |
InChI |
InChI=1S/C22H20N2O6/c25-19(26)9-23-11-22(30-21(23)28)12-24(13-22)20(27)29-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) |
InChI Key |
AOKZNNXZLYCVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN(C(=O)O2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the spirocyclic core through a series of cyclization reactions. The Fmoc group is then introduced via a nucleophilic substitution reaction using fluorenylmethoxycarbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions are common, especially involving the Fmoc group.
Hydrolysis: The ester or amide bonds in the molecule can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Ammonia (NH₃), primary and secondary amines
Hydrolysis conditions: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) solutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Based on the search results, here's what is known about the compound 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid:
Basic Information:
- Name: 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetic acid
- Molecular Formula: C22H20N2O6
- Molecular Weight: 408.4 g/mol
- CAS Registry Number: 2913267-03-3
Structure and Identifiers:
- IUPAC Name: 2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl]acetic acid
- InChI: InChI=1S/C22H20N2O6/c25-19(26)9-24-21(28)30-13-22(24)11-23(12-22)20(27)29-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26)
- InChIKey: DIPXNIFALOZHSM-UHFFFAOYSA-N
- SMILES: C1C2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)COC(=O)N2CC(=O)O
Predicted Collision Cross Section:
The following table shows predicted collision cross sections for different adducts of the compound :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 409.13942 | 194.2 |
| $$M+Na]+ | 431.12136 | 199.6 |
| $$M+NH4]+ | 426.16596 | 196.8 |
| $$M+K]+ | 447.09530 | 199.1 |
| $$M-H]- | 407.12486 | 193.6 |
| $$M+Na-2H]- | 429.10681 | 193.8 |
| $$M]+ | 408.13159 | 193.4 |
| $$M]- | 408.13269 | 193.4 |
Other Information:
- Sigma-Aldrich lists a similar compound, (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid .
- Other related compounds include 2-[2-(2-{[(tert-butoxy)carbonyl]amino}-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid .
Applications:
Mechanism of Action
The mechanism of action of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine functionalities during peptide synthesis, preventing unwanted side reactions. The spirocyclic core provides structural rigidity, which can influence the compound’s binding affinity and specificity for its targets. The acetic acid moiety may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-2-methylhept-6-enoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- Methyl N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysinate .
Uniqueness
The uniqueness of 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid lies in its spirocyclic structure, which imparts significant rigidity and stability. This structural feature distinguishes it from other compounds with similar functional groups but different core structures. Additionally, the presence of the Fmoc group makes it particularly useful in peptide synthesis, providing a versatile tool for researchers in various fields .
Biological Activity
The compound 2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid , also referred to as a spirocyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that suggests multiple sites for biological interaction. The compound's structure can be represented as follows:
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like protein synthesis and degradation.
- Receptor Modulation : The spirocyclic structure allows for interaction with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
- Ubiquitin Ligase Interaction : The compound has been noted for its ability to bind with cereblon E3 ligase, suggesting a role in targeted protein degradation pathways, which is significant in cancer therapy .
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, suggesting that this compound may also possess similar properties.
Case Study 1: Anticancer Activity
In a study assessing the efficacy of spirocyclic compounds, including our target compound, researchers observed significant inhibition of tumor cell proliferation in breast cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Enzyme Inhibition
A screening assay evaluated the inhibitory effects on Type III secretion systems (T3SS), which are critical in bacterial virulence. The compound demonstrated a concentration-dependent inhibition of T3SS-mediated secretion in pathogenic strains, highlighting its potential as an antibacterial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
